Cas no 36715-83-0 (Thiophene-3-ol, tetrahydro-, methanesulfonate, 1,1-dioxide)

Thiophene-3-ol, tetrahydro-, methanesulfonate, 1,1-dioxide Chemical and Physical Properties
Names and Identifiers
-
- Thiophene-3-ol, tetrahydro-, methanesulfonate, 1,1-dioxide
- 1,1-dioxidotetrahydro-3-thienyl methanesulfonate
- 1,1-dioxo-1lambda6-thiolan-3-yl methanesulfonate
-
- Inchi: 1S/C5H10O5S2/c1-11(6,7)10-5-2-3-12(8,9)4-5/h5H,2-4H2,1H3
- InChI Key: HLUBZBXWCUVIJT-UHFFFAOYSA-N
- SMILES: CS(OC1CCS(=O)(=O)C1)(=O)=O
Thiophene-3-ol, tetrahydro-, methanesulfonate, 1,1-dioxide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3574765-10.0g |
1,1-dioxo-1lambda6-thiolan-3-yl methanesulfonate |
36715-83-0 | 95.0% | 10.0g |
$3746.0 | 2025-03-18 | |
Enamine | EN300-3574765-1.0g |
1,1-dioxo-1lambda6-thiolan-3-yl methanesulfonate |
36715-83-0 | 95.0% | 1.0g |
$871.0 | 2025-03-18 | |
Aaron | AR027Z1Z-2.5g |
1,1-dioxo-1lambda6-thiolan-3-yl methanesulfonate |
36715-83-0 | 95% | 2.5g |
$2373.00 | 2025-02-15 | |
Aaron | AR027Z1Z-10g |
1,1-dioxo-1lambda6-thiolan-3-yl methanesulfonate |
36715-83-0 | 95% | 10g |
$5176.00 | 2023-12-15 | |
Aaron | AR027Z1Z-250mg |
1,1-dioxo-1lambda6-thiolan-3-yl methanesulfonate |
36715-83-0 | 95% | 250mg |
$618.00 | 2025-02-15 | |
1PlusChem | 1P027YTN-50mg |
1,1-dioxo-1lambda6-thiolan-3-yl methanesulfonate |
36715-83-0 | 95% | 50mg |
$303.00 | 2024-05-04 | |
1PlusChem | 1P027YTN-2.5g |
1,1-dioxo-1lambda6-thiolan-3-yl methanesulfonate |
36715-83-0 | 95% | 2.5g |
$2172.00 | 2024-05-04 | |
Aaron | AR027Z1Z-5g |
1,1-dioxo-1lambda6-thiolan-3-yl methanesulfonate |
36715-83-0 | 95% | 5g |
$3497.00 | 2023-12-15 | |
Enamine | EN300-3574765-0.5g |
1,1-dioxo-1lambda6-thiolan-3-yl methanesulfonate |
36715-83-0 | 95.0% | 0.5g |
$679.0 | 2025-03-18 | |
Enamine | EN300-3574765-0.05g |
1,1-dioxo-1lambda6-thiolan-3-yl methanesulfonate |
36715-83-0 | 95.0% | 0.05g |
$202.0 | 2025-03-18 |
Thiophene-3-ol, tetrahydro-, methanesulfonate, 1,1-dioxide Related Literature
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
Additional information on Thiophene-3-ol, tetrahydro-, methanesulfonate, 1,1-dioxide
Thiophene-3-ol, Tetrahydro-, Methanesulfonate, 1,1-Dioxide (CAS No. 36715-83-0)
The compound Thiophene-3-ol, Tetrahydro-, Methanesulfonate, 1,1-Dioxide (CAS No. 36715-83-0) is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique chemical structure, which combines the properties of a tetrahydrothiophene ring system with a methanesulfonate group and a 1,1-dioxide functionality. The tetrahydrothiophene moiety contributes to the compound's stability and reactivity, while the methanesulfonate group enhances its solubility and compatibility with a wide range of chemical reactions.
Recent studies have highlighted the importance of this compound in the development of advanced materials and pharmaceuticals. For instance, researchers have explored its role in the synthesis of novel polymers and biodegradable materials. The methanesulfonate group has been shown to facilitate controlled degradation processes under specific environmental conditions, making it an attractive candidate for sustainable material design.
In terms of synthesis, the compound can be prepared through a multi-step process involving oxidation and sulfonation reactions. The tetrahydrothiophene ring is typically derived from thiophene precursors, which undergo hydrogenation to form the tetrahydro derivative. Subsequent oxidation steps introduce the 1,1-dioxide functionality, while the methanesulfonate group is added via sulfonation using methanesulfonyl chloride or similar reagents.
The compound's physical properties are also noteworthy. It exhibits a high melting point due to its rigid molecular structure and strong intermolecular forces. Its solubility in polar solvents is enhanced by the presence of the methanesulfonate group, which facilitates its use in various solution-based chemical reactions.
From an application perspective, this compound has found utility in several areas. In pharmaceuticals, it serves as an intermediate in the synthesis of bioactive molecules with potential therapeutic applications. Its ability to act as a stabilizing agent in drug delivery systems has also been explored in recent studies.
In conclusion, Thiophene-3-ol, Tetrahydro-, Methanesulfonate, 1,1-Dioxide (CAS No. 36715-83-0) is a versatile compound with promising applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool for researchers and industry professionals alike.
36715-83-0 (Thiophene-3-ol, tetrahydro-, methanesulfonate, 1,1-dioxide) Related Products
- 1461715-65-0(4-(3-chloro-4-fluorophenoxy)benzonitrile)
- 1878623-54-1(5-cyclopropyl-1-(1-hydroxypropan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 1804465-35-7(3-Chloro-2-cyano-5-(difluoromethyl)pyridine-4-sulfonamide)
- 11105-10-5(Triton QS 15)
- 320576-20-3(4-2-(3,4-Dimethoxyphenyl)-1,2-dibromoethyl-1,2-dimethoxybenzene)
- 2350424-26-7((3R)-3-{(benzyloxy)carbonylamino}-4-(2-bromophenyl)butanoic acid)
- 2717631-54-2((1S,5R,6R)-rel-3-Aza-bicyclo[3.2.0]heptan-6-ol hydrochloride)
- 2137729-98-5(N-[1-(adamantan-2-yl)ethyl]cyclobutanamine)
- 1700384-91-3(3-chloro-4-cyanopyridine-2-sulfonyl chloride)
- 240132-49-4(Benzenesulfonamide, N,4-dimethyl-N-2-propyn-1-yl-)



